Cas no 5348-73-2 ((3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone)

(3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone structure
5348-73-2 structure
Product name:(3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone
CAS No:5348-73-2
MF:C13H15N3O5
MW:293.2753
CID:1583773
PubChem ID:2842854

(3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone
    • AC1MDTV8
    • Oprea1_561697
    • MolPort-001-525-735
    • STK010542
    • AKOS001033436
    • MCULE-5886181268
    • ST010797
    • 3,5-dinitrophenyl 2-methylpiperidyl ketone
    • AC1MDTV8; Oprea1_561697; MolPort-001-525-735; STK010542; AKOS001033436; MCULE-5886181268; ST010797; 3,5-dinitrophenyl 2-methylpiperidyl ketone;
    • 1-(3,5-dinitrobenzoyl)-2-methylpiperidine
    • 5348-73-2
    • AKOS016609413
    • SR-01000206187
    • Z27067720
    • (3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone
    • (3,5-DINITROPHENYL)(2-METHYLPIPERIDINO)METHANONE
    • SR-01000206187-1
    • DTXSID40385727
    • Inchi: InChI=1S/C13H15N3O5/c1-9-4-2-3-5-14(9)13(17)10-6-11(15(18)19)8-12(7-10)16(20)21/h6-9H,2-5H2,1H3
    • InChI Key: KRIQSHKNXJGDLI-UHFFFAOYSA-N
    • SMILES: CC1CCCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 293.10125
  • Monoisotopic Mass: 293.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.344
  • Boiling Point: 460.4°C at 760 mmHg
  • Flash Point: 232.2°C
  • Refractive Index: 1.594
  • PSA: 106.59

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